1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
CAS No.: 2549028-11-5
Cat. No.: VC11831463
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549028-11-5 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H21N3O2/c1-13-7-18-20(8-13)11-15-9-19(10-15)17(21)12-22-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3 |
| Standard InChI Key | NJUKFDYBLGVVCX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the azetidine-pyrazole hybrid class, characterized by a 4-methylpyrazole moiety tethered to an azetidine ring via a methylene bridge, coupled with a 2-methylphenoxy-acetyl group. Its molecular formula is C₁₇H₂₁N₃O₂, with a molar mass of 299.37 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methylphenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C |
| InChI Key | NJUKFDYBLGVVCX-UHFFFAOYSA-N |
| PubChem CID | 154583782 |
The structure integrates a planar pyrazole ring (with electron-withdrawing nitrogen atoms) and a conformationally flexible azetidine scaffold, which may enhance binding to biological targets.
Synthesis and Physicochemical Properties
While detailed synthetic protocols remain proprietary, the compound’s architecture suggests a multi-step route involving:
-
Azetidine functionalization: Introduction of the pyrazole-methyl group via nucleophilic substitution.
-
Phenoxy-acetyl coupling: Reaction of 2-methylphenol with chloroacetyl chloride, followed by amidation with the functionalized azetidine.
Physicochemical profiling indicates moderate polarity (logP ~2.8 estimated), with solubility in polar aprotic solvents like dimethyl sulfoxide. Stability studies are lacking, but analogous pyrazole-azetidine hybrids demonstrate decomposition temperatures above 150°C .
Biological Activities and Mechanistic Insights
Although direct bioactivity data for this compound is limited, its structural analogs exhibit antimicrobial and anti-inflammatory properties. For example, European Patent EP4173485A1 documents pyrazole derivatives inhibiting amyloid-like protein aggregation in plant pathogens, suggesting a possible mechanism for this compound . Key hypotheses include:
-
Enzyme inhibition: The pyrazole nitrogen atoms may chelate metal ions critical for microbial enzymes.
-
Receptor modulation: The azetidine ring’s rigidity could enable selective interactions with G-protein-coupled receptors.
Comparative Analysis with Structural Analogs
The brominated analog 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenyl)ethan-1-one (CAS: 2415634-13-6) differs by a bromine substituent and meta-methylphenoxy placement. Key contrasts include:
| Property | Target Compound | Brominated Analog |
|---|---|---|
| Molecular Weight | 299.37 g/mol | 348.24 g/mol |
| Halogen Presence | None | Bromine at pyrazole C4 |
| Bioactivity Prediction | Moderate logP (enhanced absorption) | Higher logP (prolonged half-life) |
The methyl group in the target compound likely improves metabolic stability compared to bulkier halogens .
Research Gaps and Future Directions
Current limitations include:
-
Absence of in vitro toxicity profiles.
-
Unvalidated synthetic scalability.
-
Unknown pharmacokinetic behavior.
Priorities for future studies should include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume